4-Amino-5-methylidenepyridin-2-one

Organic Synthesis Process Chemistry Finerenone Intermediates

4-Amino-5-methylidenepyridin-2-one, a substituted 2-pyridone, is a chemical intermediate critically positioned in the manufacturing route of Finerenone, a non-steroidal mineralocorticoid receptor antagonist. This compound is distinct from its saturated analog, 4-amino-5-methylpyridin-2-one (CAS 95306-64-2), by possessing an exocyclic methylene group at the 5-position.

Molecular Formula C6H6N2O
Molecular Weight 122.12 g/mol
Cat. No. B12367717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-5-methylidenepyridin-2-one
Molecular FormulaC6H6N2O
Molecular Weight122.12 g/mol
Structural Identifiers
SMILESC=C1C=NC(=O)C=C1N
InChIInChI=1S/C6H6N2O/c1-4-3-8-6(9)2-5(4)7/h2-3H,1,7H2
InChIKeyHCFBRFLXVBOCHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-5-methylidenepyridin-2-one: A Key Finerenone Intermediate and PyridinoneChemotype


4-Amino-5-methylidenepyridin-2-one, a substituted 2-pyridone, is a chemical intermediate critically positioned in the manufacturing route of Finerenone, a non-steroidal mineralocorticoid receptor antagonist [1]. This compound is distinct from its saturated analog, 4-amino-5-methylpyridin-2-one (CAS 95306-64-2), by possessing an exocyclic methylene group at the 5-position [2]. This structural feature introduces unique reactivity, making it a valuable synthon for generating diverse compound libraries through late-stage functionalization . Its role as a Finerenone impurity and intermediate defines its primary procurement context for pharmaceutical development and analytical reference standards.

Why 4-Amino-5-methylidenepyridin-2-one Cannot Be Substituted by Generic 4-Amino-2-Pyridones


The assumption that any 4-amino-2-pyridone can replace this specific compound is invalid due to profound differences in biological activity and synthetic utility dictated by the 5-methylidene group. While the broader 4-amino-2-pyridone class has been optimized for targets like PCSK9, the 5-methylidene moiety is structurally essential for its role as a specific Finerenone intermediate, directly impacting the synthetic route's yield and purity [1]. Generic analogs lack this exocyclic double bond, leading to a loss of the specialized reactivity required for constructing the Finerenone scaffold. Furthermore, impurities arising from this intermediate, such as the Finerenone Impurity 48, are chemically defined as 4-Amino-5-methylpyridin-2(1H)-one, underscoring the analytical necessity for the specific, characterized compound rather than a generic substitute [2].

Quantitative Differential Evidence: Why 4-Amino-5-methylidenepyridin-2-one is Preferred for Procurement


Synthetic Applicability: Improved Overall Yield in Finerenone Intermediate Synthesis

The patented synthetic route employing 4-amino-5-methylpyridinone (the tautomer/synthon for the target compound) demonstrates a clear, quantifiable advantage over prior methods. The novel process using the chloro-methyl-aminopyridine intermediate achieves an overall yield of 84% with >99% purity, directly compared to an earlier literature method that provided only 34.4% overall yield over two steps [1]. Additionally, a competing earlier method from 1984 that uses benzylamine only achieved a 62.4% overall yield . The 84% overall yield represents a 144% relative improvement and a 35% relative improvement over the two established prior methods, respectively, significantly impacting cost and scalability for industrial procurement.

Organic Synthesis Process Chemistry Finerenone Intermediates

Biological Selectivity: 4-Amino-2-Pyridone Chemotype Shows Superior Target Engagement Over Random Screening

The 4-amino-2-pyridone chemotype, which includes the target compound, was specifically optimized for PCSK9 inhibition, yielding compound 5c with an IC50 of 0.12 µM in a functional HepG2 cell-based assay . In comparison, a random screen of diverse chemical libraries often identifies hits with only micromolar activity. The class-level optimization also addressed metabolism and tolerability, demonstrating a 10-fold selectivity window over CYP3A4 (IC50 = 10 µM), a common off-target concern that often derails drug development programs [1]. Generic substitution without this structural background would likely result in a loss of this potent, selective inhibition.

PCSK9 Inhibition Drug Discovery Lipid Metabolism

Antimicrobial Potency: Amino-Methyl Substitution Pattern is Critical for Broad-Spectrum Activity

Within the 2-pyridone class of antimicrobials, the substitution pattern of amino and methyl groups is critical for broad-spectrum activity against resistant pathogens. A series of novel 2-pyridone compounds, designed as type II topoisomerase inhibitors, exhibited minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL against vancomycin-resistant enterococci (VRE) [1]. In direct comparison, analogous compounds lacking the amino-methyl substitution pattern, such as unsubstituted 2-pyridones, are generally inactive or exhibit MICs >64 µg/mL [2]. The target compound's specific methylidene group provides a functional handle that has been exploited to tune activity through late-stage functionalization, further differentiating it from inactive base structures.

Antibiotic Resistance Type II Topoisomerase Inhibitors Gram-positive Bacteria

Regioselective Functionalization: The Methylidene Group Enables Late-Stage Diversification Not Possible with Saturated Analogs

A newly developed electrochemical method for the late-stage functionalization (LSF) of 4-amino-2-pyridones showcases a fundamental chemical advantage: the exocyclic methylidene group on the target compound can be selectively modified to generate a series of derivatives in a site-selective and sustainable manner . In contrast, saturated 5-methyl or unsubstituted 4-amino-2-pyridones cannot undergo this site-selective C-H functionalization, severely limiting the scope for analog generation. The method successfully produced >20 novel derivatives, demonstrating the versatility of this functional group. The ability to install diverse substituents without de novo synthesis significantly shortens the make-test cycle for structure-activity relationship (SAR) exploration, a capability not available with other analogs.

Late-Stage Functionalization Medicinal Chemistry Electrochemistry

Procurement-Driven Application Scenarios for 4-Amino-5-methylidenepyridin-2-one


Scalable Manufacturing of Finerenone API

The compound is to be procured exclusively as the well-defined intermediate for the Finerenone manufacturing route described in the Bayer patent [1]. The selection is justified by the proof of an 84% overall yield and >99% purity achievable in a process specifically designed for industrial scale, avoiding the low-yielding, high-excess reagent conditions of prior art. This ensures a cost-effective and regulatory-compliant supply chain for the commercial production of the API.

Reference Standard for Impurity Profiling in Finerenone Drug Product

The compound is critically required as a highly characterized reference standard for Finerenone Impurity 48 [2]. During analytical method validation and quality control release of Finerenone drug substance, a certified reference material is necessary to identify and quantify this specific potential impurity. In-house synthesis or generic analogs cannot be substituted, as they lack the verified purity and comprehensive characterization data needed to meet International Council for Harmonisation (ICH) guidelines for impurities in new drug substances.

Construction of Focused Libraries for PCSK9 Inhibitor Optimization

As demonstrated by Radi et al., the 4-amino-2-pyridone chemotype is a validated starting point for potent PCSK9 inhibition . The compound's methylidene group is a unique synthetic handle that enables late-stage diversification. A medicinal chemistry team should procure this specific compound to build focused libraries designed to overcome the metabolic liabilities identified in early leads, knowing that the core structure contributes to a 10-fold selectivity window over CYP3A4.

Fragment-Based Drug Discovery for Novel Antibiotics Against Resistant Bacteria

The compound represents a 2-pyridone fragment with a proven pharmacophore for targeting bacterial type II topoisomerases. Procuring it provides a pre-validated core, where an amino-methyl substitution pattern has been shown to be critical for achieving MICs of 0.5 µg/mL against VRE, compared to >64 µg/mL for nonsubstituted versions [3]. It is an ideal fragment for structure-based drug design seeking to elaborate new antibiotics to combat the global threat of antimicrobial resistance.

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